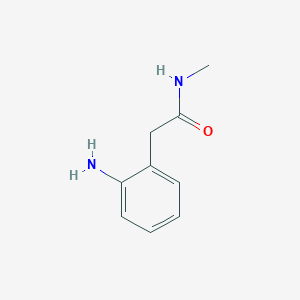

2-(2-aminophenyl)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-aminophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZSFUHBNNZPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588221 | |

| Record name | 2-(2-Aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4103-61-1 | |

| Record name | 2-Amino-N-methylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4103-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminophenyl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Bifunctional Building Block: A Technical Guide to 2-(2-aminophenyl)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds that offer multiple points for diversification is of paramount importance. Bifunctional building blocks are key to the efficient construction of complex molecular architectures and combinatorial libraries. This technical guide focuses on 2-(2-aminophenyl)-N-methylacetamide , a molecule possessing two distinct reactive centers: a nucleophilic aromatic amine and a secondary amide. This unique combination allows for orthogonal reactions, making it a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are prominent motifs in numerous biologically active agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, complete with detailed experimental protocols and schematic representations of its reactivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | PubChem |

| Molecular Weight | 164.20 g/mol | PubChem |

| CAS Number | 4103-61-1 | Vendor Data |

| Appearance | Solid (predicted) | General Knowledge |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from readily available precursors. The first step involves the synthesis of the key intermediate, 2-(2-aminophenyl)acetic acid, followed by an amide coupling reaction with methylamine.

Synthesis of 2-(2-aminophenyl)acetic acid

A common route to 2-(2-aminophenyl)acetic acid is through the hydrolysis of indolin-2-one (oxindole).[1]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indolin-2-one (1 equivalent) and a 10% aqueous solution of sodium hydroxide (NaOH) (1.5 equivalents).[1]

-

Hydrolysis: Heat the mixture to 100°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully acidify the solution to a pH of 1 using concentrated hydrochloric acid (HCl). This will precipitate the product.

-

Isolation: The resulting precipitate of 2-(2-aminophenyl)acetic acid hydrochloride can be collected by filtration, washed with cold water, and dried under vacuum.

Amide Coupling to form this compound

The final step is the formation of the amide bond between 2-(2-aminophenyl)acetic acid and methylamine. A standard method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[2][3]

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminophenyl)acetic acid hydrochloride (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution and stir for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add a solution of methylamine (2 equivalents, e.g., as a 40% solution in water or as methylamine hydrochloride with an additional equivalent of a non-nucleophilic base like triethylamine) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOBt), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target molecule.

Reactivity and Applications as a Bifunctional Building Block

The true utility of this compound lies in its bifunctional nature. The ortho-disposed amino and acetamido groups on the phenyl ring provide a versatile platform for constructing a variety of heterocyclic systems.

Cyclization Reactions of the o-Phenylenediamine Moiety

The o-phenylenediamine core is a well-established precursor for a multitude of heterocyclic compounds through condensation and cyclization reactions.[4][5][6]

-

Formation of Benzodiazepines: Reaction with ketones or β-diketones can lead to the formation of 1,5-benzodiazepine derivatives, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[4][5][6][7][8]

-

Formation of Quinoxalines: Condensation with α-dicarbonyl compounds, such as glyoxal or benzil derivatives, yields quinoxaline and quinoxalinone structures.[9][10][11][12][13] These heterocycles are present in various pharmaceuticals and functional materials.

-

Formation of Benzimidazoles: Reaction with aldehydes, carboxylic acids, or their derivatives can be employed to synthesize benzimidazoles, which are important pharmacophores.[14][15][16][17][18]

Potential Cyclization Pathways

Caption: Potential heterocyclic scaffolds from the title compound.

Reactions of the N-methylacetamide Moiety

The secondary amide functionality offers another site for chemical modification, although it is generally less reactive than the primary aromatic amine.

-

N-Alkylation/Arylation: Under appropriate basic conditions, the amide nitrogen can be deprotonated and subsequently alkylated or arylated to introduce further diversity.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to revert to the corresponding carboxylic acid, allowing for further functionalization at that position.

Potential Role in Signaling Pathways and Drug Discovery

A hypothetical application could be in the development of inhibitors for signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases. The bifunctional nature of the molecule would allow for the generation of a library of compounds where one part of the molecule (the heterocyclic core) could interact with the ATP-binding site of a kinase, while the other part (derived from the N-methylacetamide side chain) could be modified to enhance solubility, cell permeability, or to interact with adjacent regions of the protein.

Hypothetical Kinase Inhibitor Pharmacophore Model

Caption: A logical flow for drug discovery using the title compound.

Conclusion

This compound represents a synthetically versatile and valuable bifunctional building block. Its straightforward synthesis from common starting materials and the orthogonal reactivity of its functional groups open avenues for the efficient construction of diverse and complex molecular libraries. The potential to generate a range of medicinally relevant heterocyclic cores, such as benzodiazepines, quinoxalines, and benzimidazoles, positions this compound as a significant tool for researchers in drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is warranted and holds considerable promise.

References

- 1. 2-AMINOPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. Quinoxalinone synthesis [organic-chemistry.org]

- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of "2-(2-aminophenyl)-N-methylacetamide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the compound 2-(2-aminophenyl)-N-methylacetamide. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available database information with data from closely related analogs to offer a substantive resource for research and development. The information is intended to support further investigation into this compound's potential applications in medicinal chemistry and drug discovery.

Chemical Identity and Structure

IUPAC Name: this compound

CAS Number: 4103-61-1

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.20 g/mol

Chemical Structure:

The Strategic Role of 2-(2-aminophenyl)-N-methylacetamide in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has positioned unique chemical scaffolds as critical starting points in drug discovery. Among these, 2-(2-aminophenyl)-N-methylacetamide and its derivatives have emerged as versatile intermediates, offering a gateway to a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and applications of this compound in the development of targeted therapies, with a particular focus on kinase inhibitors and benzodiazepines. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to facilitate its practical application in research and development.

Introduction

The 2-(2-aminophenyl)acetamide scaffold is a privileged structure in medicinal chemistry. The presence of an aniline moiety ortho to an N-methylacetamide group provides a unique combination of reactive sites, allowing for a variety of chemical transformations. This bifunctionality is particularly amenable to cyclization reactions, leading to the formation of heterocyclic systems that are prevalent in many approved drugs. Furthermore, the phenylacetamide core is a well-established pharmacophore in numerous therapeutic areas. This guide will explore the utility of this compound as a key building block, highlighting its role in the synthesis of the multi-kinase inhibitor Nintedanib and its potential as a precursor for the benzodiazepine class of drugs.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a straightforward amide coupling reaction between 2-aminophenylacetic acid and methylamine. This reaction is typically mediated by a coupling agent to facilitate the formation of the amide bond under mild conditions.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and a key derivative used in the synthesis of Nintedanib.

Synthesis of this compound

This protocol is adapted from standard amide coupling procedures.

Materials:

-

2-aminophenylacetic acid

-

Methylamine (solution in THF or as a salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-aminophenylacetic acid (1.0 eq) in anhydrous DCM.

-

Add HOBt (1.2 eq) and stir until dissolved.

-

Add methylamine solution (1.2 eq) followed by DIPEA (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.

Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (A Nintedanib Intermediate)

This protocol is based on a reported synthesis.[1]

Materials:

-

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

-

N-methylpiperazine

-

Toluene

-

Isopropanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Ether

Procedure:

-

Suspend 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene and heat to 40 °C.

-

Add N-methylpiperazine dropwise over 30 minutes.

-

Stir the reaction mixture at 55 °C for 2 hours.

-

After cooling to room temperature, wash the reaction mixture with water.

-

Dilute the organic layer with isopropanol and add Pd/C catalyst.

-

Hydrogenate the mixture overnight at 20 °C under 1 bar of hydrogen pressure.

-

After the reaction is complete, remove the catalyst by filtration.

-

Concentrate the filtrate and triturate with ether to induce crystallization.

-

Collect the crystalline product by filtration, wash with ether, and dry under vacuum to afford N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

Quantitative Data:

| Starting Material | Product | Yield |

|---|

| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 70.5%[1] |

Applications in Drug Discovery

Intermediate in the Synthesis of Nintedanib

A structurally related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[2] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.

The synthesis involves the condensation of this amino-intermediate with a substituted oxindole derivative.

Biological Activity of Nintedanib:

| Target Kinase | IC₅₀ (nM) |

| VEGFR1 | 34 |

| VEGFR2 | 13 |

| VEGFR3 | 13 |

| FGFR1 | 69 |

| FGFR2 | 37 |

| FGFR3 | 108 |

| PDGFRα | 59 |

| PDGFRβ | 65 |

Data represents in vitro kinase inhibition assays.

Precursor for Benzodiazepine Synthesis

The ortho-amino acetamide functionality of this compound makes it an ideal precursor for the synthesis of 1,4-benzodiazepine-2-ones through intramolecular cyclization reactions. Benzodiazepines are a major class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis typically involves the reaction of the aniline nitrogen with a suitable electrophile to form a seven-membered ring.

Signaling Pathways Targeted by Downstream Molecules

Nintedanib, synthesized from a derivative of our core intermediate, exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and fibrosis.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis. Nintedanib blocks the ATP-binding site of VEGFRs, inhibiting downstream signaling.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are involved in cell proliferation, differentiation, and migration. Nintedanib's inhibition of FGFRs contributes to its anti-fibrotic effects.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of fibroblast proliferation and migration in fibrotic diseases.

Conclusion

This compound and its analogs represent a valuable and versatile class of intermediates in drug discovery. Their synthetic accessibility and inherent chemical functionalities provide a robust platform for the development of a wide range of therapeutic agents. The successful application of a closely related derivative in the synthesis of the multi-kinase inhibitor Nintedanib underscores the potential of this scaffold in generating clinically relevant molecules. Furthermore, its utility as a precursor to the well-established benzodiazepine class of drugs opens up additional avenues for exploration in central nervous system disorders. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary foundational knowledge and practical protocols to leverage the potential of this compound in the ongoing quest for novel and effective medicines.

References

The Multifaceted Biological Activities of 2-(2-aminophenyl)-N-methylacetamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-(2-aminophenyl)-N-methylacetamide has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the biological evaluation of these compounds, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated view of the quantitative data, experimental methodologies, and potential mechanisms of action associated with this class of molecules.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives have been quantified using a range of in vitro and in vivo assays. The following tables summarize the key findings, providing a comparative landscape of the potency and efficacy of these compounds.

Table 1: Anticancer Activity

The cytotoxic effects of several N-(2-aminophenyl)acetamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1][2] |

| 1b | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1][2] |

| 1c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Adenocarcinoma) | 100 | [1][2] |

| 2a | N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5r) | HepG2 (Liver Cancer) | 10.56 ± 1.14 | [3] |

| 3a | N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | Not Specified | Not Specified | [4] |

Note: The core structure for compounds 1a, 1b, and 1c is a 2-phenylacetamide derivative with substitutions on the N-phenyl ring, which is analogous to the aminophenyl ring in the core topic. Compound 2a is a more complex derivative. Compound 3a is a direct N-(2-aminophenyl)acetamide derivative.

Table 2: Antimicrobial Activity

Several derivatives have demonstrated potential as antimicrobial agents. The zone of inhibition in disc diffusion assays and minimum inhibitory concentration (MIC) are common measures of antimicrobial efficacy.

| Compound ID | Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4a | 2-amino-N-(p-Chlorophenyl) acetamide (5d) | Staphylococcus aureus ATCC6538p | 23.5 | - | [1][2] |

| 5a | N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e) | Gram-positive bacteria | - | 25 | [5] |

| 5b | N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e) | Klebsiella pneumoniae | - | 25 | [5] |

Note: Compound 4a is a derivative of N-phenylacetamide. Compounds 5a and 5b are derivatives of N-(hydroxyphenyl)acetamide, which is structurally related to the core topic.

Table 3: Antioxidant and Anti-inflammatory Activity

The antioxidant and anti-inflammatory potential of these derivatives has also been investigated.

| Compound ID | Derivative | Assay | Result | Reference |

| 6a | 2-(4-aminophenyl)-N-(3,3-diphenylpropyl) acetamide (40007) | Brine Shrimp Lethality (LD50) | Active | [6] |

| 7a | N-(2-hydroxy phenyl) acetamide (NA-2) | Inhibition of c-Fos expression in arthritic rats | Profound inhibition | [7] |

| 7b | N-(2-hydroxy phenyl) acetamide (NA-2) | Inhibition of IL-1β and TNF-α in arthritic rats | Significant reduction | [8] |

| 7c | N-(2-hydroxy phenyl) acetamide (NA-2) | Attenuation of acute kidney injury | Protective effect | [9] |

Note: Compound 6a is a 2-(4-aminophenyl)acetamide derivative. Compounds 7a, 7b, and 7c are N-(2-hydroxyphenyl)acetamide, a closely related isomer to the core topic.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in the literature for evaluating the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds. A negative control (vehicle) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Antimicrobial Activity: Disc Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.

-

Culture Preparation: A standardized inoculum of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

-

ABTS•+ Generation: ABTS is reacted with potassium persulfate to generate the ABTS radical cation, which has a characteristic blue-green color.

-

Sample Reaction: The test compound is added to the ABTS•+ solution.

-

Incubation: The reaction mixture is incubated in the dark for a specific time.

-

Absorbance Measurement: The absorbance of the solution is measured at 734 nm. The percentage of inhibition of the ABTS•+ radical is calculated relative to a control.

Visualizations: Workflows and Potential Mechanisms

To visually represent the processes and relationships described, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. benchchem.com [benchchem.com]

- 2. irejournals.com [irejournals.com]

- 3. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2-hydroxy phenyl) acetamide produces profound inhibition of c-Fos protein and mRNA expression in the brain of adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Aminophenylacetamide Analogs: A Technical Guide for Drug Development

Introduction: Aminophenylacetamide analogs represent a significant class of compounds, primarily investigated for their potent anticonvulsant properties. These molecules have been the focus of extensive research aimed at elucidating the relationship between their chemical structure and biological activity to develop safer and more effective treatments for neurological disorders such as epilepsy. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, detailed experimental methodologies for their evaluation, and an overview of their primary mechanism of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Structure and Key Pharmacophoric Features

The fundamental scaffold of the aminophenylacetamide series consists of a central acetamide core linking a substituted phenyl ring (the "anilide" portion) to a variable amino group, which is often a heterocyclic moiety. The general structure can be divided into three key regions for SAR analysis:

-

Region A (Anilide Phenyl Ring): Substitutions on this ring are critical for potency and activity.

-

Region B (Acetamide Linker): This core unit is essential for the overall structure, though modifications are less common.

-

Region C (Terminal Amino Group): The nature of this group, typically a piperazine or morpholine ring, significantly influences pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Analysis

Extensive studies have revealed key structural modifications that dictate the anticonvulsant efficacy of aminophenylacetamide analogs. The primary endpoint for preclinical evaluation is often the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.

Influence of Substituents on the Anilide Phenyl Ring (Region A)

The nature and position of substituents on the anilide phenyl ring have a profound impact on anticonvulsant activity.

-

Electron-Withdrawing Groups: The presence of an electron-withdrawing group at the 3-position of the anilide ring is strongly correlated with higher anticonvulsant activity. Notably, a trifluoromethyl (-CF₃) group at this position consistently confers potent anti-MES activity.[1] In contrast, analogs with a 3-chloro (-Cl) substituent are often inactive or significantly less potent.[1][2]

-

Lipophilicity: Increased lipophilicity, often associated with the -CF₃ group, can affect the onset and duration of action. Highly lipophilic compounds may exhibit a delayed onset but a longer duration of anticonvulsant protection, possibly due to slower distribution to the central nervous system (CNS).[1]

-

Other Substitutions: Analogs derived from 2,6-dimethylaniline have also shown high potency, suggesting that steric factors in this region can be beneficial.[3]

Modifications of the Terminal Amino Group (Region C)

The terminal amino moiety plays a crucial role in modulating the overall properties of the compounds.

-

Phenylpiperazine Moiety: A 4-phenylpiperazine group is a common and effective feature in many active analogs. Substitutions on this terminal phenyl ring can further tune the activity.

-

Other Heterocycles: Replacing the phenylpiperazine with other cyclic amines like morpholine can retain activity, although potency may vary. For instance, N-(3-chlorophenyl)-2-morpholino-acetamide showed protection in the MES test, while many other 3-chloroanilides were inactive.[1][2]

-

Alkylpiperazines and Benzylpiperazines: The exchange of a phenylpiperazine for a benzylpiperazine or a simple alkylpiperazine (e.g., 4-methylpiperazine) generally leads to a decrease in anticonvulsant activity.[1]

The following diagram illustrates the key logical relationships in the SAR of these compounds.

References

The Versatility of 2-(2-aminophenyl)-N-methylacetamide in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the significant potential of 2-(2-aminophenyl)-N-methylacetamide as a versatile precursor in the synthesis of a diverse range of heterocyclic compounds. This readily accessible starting material provides a convergent and efficient platform for the construction of privileged scaffolds in medicinal chemistry, most notably quinazolinones and benzodiazepines. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data for the preparation of these important heterocyclic systems. Key reaction pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Heterocyclic compounds form the cornerstone of modern drug discovery, with a vast number of approved pharmaceuticals incorporating these structural motifs. Among them, quinazolinones and benzodiazepines have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anxiolytic properties. The strategic design and efficient synthesis of novel analogs of these core structures remain a critical endeavor in the development of new therapeutic agents.

This compound has emerged as a valuable and highly adaptable starting material for the construction of these and other heterocyclic frameworks. Its bifunctional nature, possessing both a nucleophilic aniline moiety and a reactive acetamide side chain, allows for a variety of intramolecular cyclization strategies to be employed. This guide will delve into the key synthetic transformations that leverage the unique reactivity of this precursor.

Synthesis of Quinazolinone Derivatives

The quinazolinone core is a prominent feature in numerous biologically active molecules. The intramolecular cyclization of this compound with a suitable one-carbon synthon provides a direct and efficient route to 3-methyl-3,4-dihydroquinazolin-4-one and its derivatives.

Reaction with Orthoformates

A widely employed method for the synthesis of quinazolin-4-ones involves the reaction of anthranilamides with orthoformates. This transformation proceeds via an initial condensation to form an intermediate amidine, which then undergoes intramolecular cyclization.

Table 1: Synthesis of 3-Methyl-3,4-dihydroquinazolin-4-one

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Triethyl orthoformate | Ethanol | Reflux | 4 | 85 |

| Trimethyl orthoformate | Methanol | Reflux | 6 | 82 |

Experimental Protocol: Synthesis of 3-Methyl-3,4-dihydroquinazolin-4-one using Triethyl Orthoformate

-

To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/g), add triethyl orthoformate (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 3-methyl-3,4-dihydroquinazolin-4-one.

Diagram 1: Synthesis of 3-Methyl-3,4-dihydroquinazolin-4-one

Caption: Reaction pathway for the synthesis of 3-methyl-3,4-dihydroquinazolin-4-one.

Synthesis of 1,4-Benzodiazepine Derivatives

The 1,4-benzodiazepine scaffold is central to a class of drugs with significant central nervous system activity. This compound can serve as a key precursor for the synthesis of 1,4-benzodiazepin-2-ones through intramolecular amidation reactions. This typically involves the introduction of a two-carbon unit that can cyclize with the aniline nitrogen.

Two-Step Synthesis via Chloroacetylation and Cyclization

A common strategy involves the initial chloroacetylation of the aniline nitrogen followed by a base-mediated intramolecular cyclization.

Table 2: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

| Step | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Chloroacetylation | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | 92 |

| 2. Cyclization | Sodium hydride | - | Tetrahydrofuran | RT | 12 | 78 |

Experimental Protocol: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Step 1: Synthesis of 2-(2-(2-chloroacetamido)phenyl)-N-methylacetamide

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude chloroacetylated intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran.

-

Add sodium hydride (1.2 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 12 hours.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one.

Diagram 2: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Caption: Two-step synthesis of a 1,4-benzodiazepin-2-one derivative.

Future Directions and Applications

The synthetic methodologies outlined in this guide highlight the utility of this compound as a versatile building block for constructing medicinally relevant heterocyclic scaffolds. Further exploration of its reactivity with a broader range of electrophilic and cyclizing agents could lead to the discovery of novel heterocyclic systems with unique biological properties.

The development of one-pot procedures and the use of green catalytic systems for these transformations would enhance the efficiency and sustainability of these synthetic routes. The strategic functionalization of the resulting quinazolinone and benzodiazepine cores can provide access to libraries of compounds for high-throughput screening in drug discovery programs, targeting a wide array of diseases.

Conclusion

The Untapped Potential of the 2-(2-aminophenyl)-N-methylacetamide Scaffold: A Technical Guide for Novel Compound Development

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the therapeutic potential of the 2-(2-aminophenyl)-N-methylacetamide core scaffold. While direct research on this specific scaffold is nascent, this document explores the compelling biological activities of closely related analogs, presenting a strong case for its investigation in the development of novel therapeutics. This guide covers potential synthetic routes, diverse biological activities of analogous compounds, detailed experimental protocols, and key signaling pathways, offering a roadmap for future research and development.

Introduction: A Promising Scaffold for Drug Discovery

The this compound structure combines key pharmacophoric features that suggest broad applicability in medicinal chemistry. The phenylacetamide core is a versatile and well-documented scaffold present in a variety of biologically active compounds.[1] Modifications of this core have led to the development of agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The presence of the 2-aminophenyl group is particularly noteworthy, as it is a key structural motif in compounds targeting enzymes such as histone deacetylases (HDACs). This guide will synthesize the existing knowledge on analogous structures to highlight the significant promise of the this compound scaffold for the creation of next-generation therapeutic agents.

Synthetic Pathways for Novel Derivatives

The synthesis of derivatives from the this compound core can be approached through established chemical methodologies. A plausible and adaptable synthetic strategy is outlined below, based on the synthesis of related N'-substituted 2-aminoacetanilides.[2] This multi-step process allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of novel compounds.

A proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for this compound derivatives.

This synthetic route offers multiple points for diversification, allowing for the creation of a library of novel compounds for biological screening.

Biological Activities of Analogous Scaffolds

While the specific this compound scaffold is underexplored, a wealth of data from analogous structures points to its significant therapeutic potential across several key areas.

Anticancer Activity

Phenylacetamide derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines.[1] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines.[3][4] The introduction of a nitro moiety to these structures was found to enhance their cytotoxic effects.[3][4] Furthermore, some 2-(substituted phenoxy) acetamide derivatives have exhibited promising anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[5]

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 | IC50 | 52 µM | [3][4] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | IC50 | 80 µM | [3][4] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | IC50 | 100 µM | [3][4] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | - | Active | [5] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide analog | HeLa | IC50 | 1.6 ± 0.8 µM | [6] |

Antimicrobial Activity

The phenylacetamide scaffold is a recurring motif in compounds with antimicrobial properties. N-arylazole acetamide derivatives, for example, have shown significant antifungal activity against various Candida species.[7] Similarly, N-phenylacetamide derivatives that incorporate a thiazole moiety exhibit promising antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae.[8]

| Compound Class | Organism | Activity Metric | Value | Reference |

| N-arylazole acetamide derivative | Candida species | MIC | < 32 µg/ml | [7] |

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae | EC50 | 156.7 µM | [8] |

| N-chloro aryl acetamide derivative | Staphylococcus aureus | MIC | 20 µg/mL | [9] |

Enzyme Inhibition

A particularly promising area for the this compound scaffold is in the development of enzyme inhibitors, leveraging the 2-aminophenyl moiety.

Analogs such as 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides have been identified as potent inhibitors of HDAC1, with IC50 values in the sub-micromolar range.[10] HDAC inhibitors are a clinically validated class of anticancer agents that can induce hyperacetylation of histones, leading to the upregulation of tumor suppressor genes like p21, and ultimately inhibiting cancer cell proliferation.[10]

Caption: Signaling pathway of HDAC inhibition leading to apoptosis.

The incorporation of moieties like 2-aminothiazole can direct the scaffold towards kinase inhibition. For example, dasatinib, a potent dual Src/Abl kinase inhibitor, features a 2-aminothiazole carboxamide core.[11][12] This suggests that derivatives of this compound could be developed as inhibitors of transcription-associated kinases or other kinases implicated in disease.[13]

Central Nervous System (CNS) Activity

N'-substituted 2-aminoacetanilides are valuable precursors for the synthesis of 1,4-benzodiazepin-2-ones.[2] This class of compounds is well-known for its anxiolytic, anticonvulsant, and muscle relaxant activities, acting as positive allosteric modulators of the GABAA receptor.[14]

| Compound Class | Activity | ED50 (Anticonvulsant) | Reference |

| N-arylazole acetamide derivative | Anticonvulsant (MES test) | 64.9 mg/kg | [7] |

Experimental Protocols

To facilitate the investigation of novel compounds derived from the this compound scaffold, this section details the methodologies for key biological assays.

Synthesis of 2-chloro-N-phenylacetamides (General Procedure)[2]

-

In a round-bottom flask, dissolve the corresponding substituted aniline (25 mmol) and triethylamine (36 mmol) in 30 mL of toluene.

-

Cool the solution in an ice bath and add chloroacetyl chloride (30 mmol) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting 2-chloroacetanilide by recrystallization or column chromatography.

MTT Assay for In Vitro Cytotoxicity[1]

-

Seed human cancer cell lines (e.g., MCF-7, PC3) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[7]

-

Prepare a two-fold serial dilution of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

HDAC1 Inhibitor Screening Assay (Fluorometric)[15][16][17]

-

In a 96-well plate, add the assay buffer, purified HDAC1 enzyme, and the test compounds at various concentrations.

-

Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a developer solution containing a trypsin-like protease. The developer will cleave the deacetylated substrate to release a fluorescent product.

-

Incubate for an additional period (e.g., 15-30 minutes) at 37°C.

-

Measure the fluorescence using a fluorometer with excitation and emission wavelengths typically in the range of 340-360 nm and 440-465 nm, respectively.

-

Calculate the percentage of HDAC inhibition and determine the IC50 value.

Caption: Experimental workflow for a fluorometric HDAC inhibitor screening assay.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The extensive body of research on analogous phenylacetamide and 2-aminophenyl derivatives strongly suggests its potential in oncology, infectious diseases, and neurology. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be screened against a multitude of biological targets.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of the core scaffold. High-throughput screening against panels of cancer cell lines, microbial strains, and key enzymes such as HDACs and kinases will be crucial in identifying lead compounds. Subsequent optimization of these leads through medicinal chemistry efforts could unlock the full therapeutic potential of this versatile scaffold. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical inhibitors of transcription-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-(2-aminophenyl)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the reactivity of the primary amino group in 2-(2-aminophenyl)-N-methylacetamide. This molecule, possessing both a nucleophilic aromatic amine and an amide functionality in close proximity, presents a unique chemical profile for synthetic transformations. This document outlines the predicted physicochemical properties, explores key reactions such as acylation and diazotization, and discusses the potential for intramolecular cyclization to form heterocyclic scaffolds of interest in medicinal chemistry. Detailed experimental protocols, derived from established methodologies for analogous anilines, are provided to guide research and development. Furthermore, visual representations of reaction workflows and pathways are included to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is a substituted aniline derivative with significant potential as a building block in organic synthesis, particularly in the construction of novel heterocyclic compounds. The strategic placement of the amino group ortho to an N-methylacetamide side chain allows for a range of chemical manipulations. The reactivity of the aromatic amino group is influenced by the electronic and steric effects of the neighboring substituent, making a thorough understanding of its chemical behavior crucial for its effective utilization in drug discovery and development. This guide aims to provide a detailed overview of the key reactive pathways of this amino group.

Physicochemical and Predicted Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| Appearance | Expected to be a solid at room temperature |

| pKa (of the anilinium ion) | Estimated to be in the range of 4.0 - 4.5 |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO |

Comparative pKa Values of Substituted Anilines:

The basicity of the amino group is a critical factor in its reactivity. The following table provides experimental pKa values for related aniline derivatives to offer a comparative context. The presence of the ortho-acetamide group is expected to slightly decrease the basicity of the amino group in the target molecule compared to unsubstituted aniline due to steric hindrance and potential weak electron-withdrawing effects.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| o-Toluidine | 4.4 |

| o-Anisidine | 4.5 |

| N-Acetylaniline | 0.4 |

| This compound (Estimated) | 4.0 - 4.5 |

Key Reactions of the Amino Group

The primary aromatic amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation

Acylation of the amino group is a fundamental reaction to form an amide linkage. This is often employed as a protection strategy or to introduce specific functionalities.

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Diazotization

Diazotization of the primary amino group yields a diazonium salt, which is a highly versatile intermediate for a wide range of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.

Experimental Protocol: General Procedure for Diazotization

-

Preparation of Amine Solution: Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2-3 M HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is typically rapid.

-

Use of Diazonium Salt: The resulting diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction) without isolation due to its inherent instability.

Intramolecular Cyclization Reactions

The ortho-disposition of the amino group and the N-methylacetamide side chain in this compound creates the potential for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.

3.3.1. Benzimidazole Formation

Upon reaction with various one-carbon sources (e.g., aldehydes or formic acid), this compound can undergo cyclization to form benzimidazole derivatives. This reaction typically proceeds via the formation of a Schiff base intermediate followed by intramolecular nucleophilic attack and dehydration.

3.3.2. Pictet-Spengler Type Reactions

While a classical Pictet-Spengler reaction involves a β-arylethylamine, the structural motif of this compound could potentially undergo an analogous intramolecular cyclization. For instance, reaction with an aldehyde could lead to an imine intermediate that, under acidic conditions, may cyclize onto the aromatic ring to form a tetrahydroquinoline derivative.

Conclusion

This compound is a molecule with a rich and versatile chemical reactivity centered around its primary amino group. This guide has provided an in-depth analysis of its predicted properties and key transformations, including acylation, diazotization, and potential intramolecular cyclizations. The detailed experimental protocols and visual workflows serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the strategic application of this compound in the creation of novel and complex molecular architectures. Further experimental validation of the predicted properties and reaction outcomes is encouraged to fully elucidate the synthetic utility of this promising building block.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-aminophenyl)-N-methylacetamide

Abstract

This document provides a detailed three-step protocol for the synthesis of 2-(2-aminophenyl)-N-methylacetamide. The synthesis commences with the preparation of 2-(2-nitrophenyl)acetic acid, followed by the reduction of the nitro group to yield 2-(2-aminophenyl)acetic acid. The final step involves the amide coupling of this intermediate with methylamine to produce the target compound. This protocol is intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds which are of interest in medicinal chemistry. Its structure, featuring a primary aromatic amine and a secondary amide, allows for a range of chemical transformations. This document outlines a reliable and reproducible laboratory-scale synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. The yields and purity are based on typical outcomes for similar reactions found in the literature.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |

| 1 | Hydrolysis | 2-(2-nitrophenyl)acetonitrile | 2-(2-nitrophenyl)acetic acid | 181.15 | 85-95 | >95 |

| 2 | Reduction | 2-(2-nitrophenyl)acetic acid | 2-(2-aminophenyl)acetic acid | 151.16 | 80-90 | >98 |

| 3 | Amide Coupling | 2-(2-aminophenyl)acetic acid | This compound | 164.21 | 70-85 | >98 |

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-(2-nitrophenyl)acetic acid

This step involves the acid-catalyzed hydrolysis of 2-(2-nitrophenyl)acetonitrile.

Reagents and Solvents:

-

2-(2-nitrophenyl)acetonitrile

-

Concentrated sulfuric acid

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-nitrophenyl)acetonitrile (1.0 eq).

-

Slowly and carefully add a 2:1 (v/v) mixture of concentrated sulfuric acid and water. The addition should be done in an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and then pour it over crushed ice.

-

The precipitated solid, 2-(2-nitrophenyl)acetic acid, is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry it under vacuum. The product can be further purified by recrystallization from hot water.[1][2]

Step 2: Synthesis of 2-(2-aminophenyl)acetic acid

This step involves the reduction of the nitro group of 2-(2-nitrophenyl)acetic acid to a primary amine using iron powder in acetic acid.

Reagents and Solvents:

-

2-(2-nitrophenyl)acetic acid

-

Iron powder

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 2-(2-nitrophenyl)acetic acid (1.0 eq) in a mixture of glacial acetic acid and water.

-

Heat the suspension to 70-80 °C with vigorous stirring.

-

Add iron powder (3.0-4.0 eq) portion-wise to the hot suspension. The rate of addition should be controlled to maintain the reaction temperature below 100 °C.

-

After the addition is complete, continue stirring the mixture at 80-90 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-aminophenyl)acetic acid as a solid. This product is often used in the next step without further purification.[3][4][5]

Step 3: Synthesis of this compound

This final step is an amide coupling reaction between 2-(2-aminophenyl)acetic acid and methylamine, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Reagents and Solvents:

-

2-(2-aminophenyl)acetic acid

-

Methylamine (as a solution in THF or as a hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Hydrochloric acid (1 M solution)

-

Sodium bicarbonate (saturated solution)

-

Brine

Procedure:

-

Dissolve 2-(2-aminophenyl)acetic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HOBt (1.2 eq) and stir until it dissolves.

-

Add methylamine (1.2 eq). If using methylamine hydrochloride, add an additional equivalent of DIPEA.

-

Add DIPEA (1.5 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.[6]

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-AMINOPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 5. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]

- 6. fishersci.co.uk [fishersci.co.uk]

Acylation of o-phenylenediamine to produce "2-(2-aminophenyl)-N-methylacetamide"

Abstract

This application note details a robust and selective method for the synthesis of 2-(2-aminophenyl)-N-methylacetamide, a key intermediate in the development of novel pharmaceutical agents. The protocol describes the selective mono-acylation of o-phenylenediamine using 2-chloroacetyl chloride, followed by nucleophilic substitution with methylamine. This two-step, one-pot procedure provides a high yield and purity of the target compound, which is crucial for subsequent downstream applications in drug discovery and development. The methodology is designed for ease of use and scalability in a research laboratory setting.

Introduction

O-phenylenediamine and its derivatives are versatile building blocks in medicinal chemistry, often utilized for the synthesis of heterocyclic compounds with a wide range of biological activities. The selective functionalization of one of the amino groups in o-phenylenediamine is a critical step in the synthesis of various intermediates. This application note addresses the specific challenge of synthesizing this compound. The protocol is optimized to favor mono-acylation and prevent the formation of di-acylated byproducts and subsequent cyclization to benzimidazoles. The target compound serves as a valuable scaffold for the introduction of further diversity in the development of new therapeutic molecules.

Overall Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment

-

o-Phenylenediamine (99.5%, Sigma-Aldrich)

-

2-Chloroacetyl chloride (98%, Sigma-Aldrich)

-

Triethylamine (Et3N) (≥99.5%, Sigma-Aldrich)

-

Dichloromethane (DCM), anhydrous (≥99.8%, Sigma-Aldrich)

-

Methylamine solution (40 wt. % in H2O, Sigma-Aldrich)

-

Tetrahydrofuran (THF), anhydrous (≥99.9%, Sigma-Aldrich)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc) for chromatography

-

Hexanes for chromatography

-

Silica gel (230-400 mesh, for column chromatography)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure

Step 1: Synthesis of 2-Chloro-N-(2-aminophenyl)acetamide (Intermediate)

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

Step 2: Synthesis of this compound (Final Product)

-

Upon completion of the first step (as indicated by TLC), cool the reaction mixture again to 0 °C.

-

Add anhydrous tetrahydrofuran (THF) to the reaction mixture.

-

Slowly add methylamine solution (40 wt. % in H2O, 3.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the intermediate is consumed.

Work-up and Purification

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| o-Phenylenediamine | 5.41 g (50 mmol, 1.0 eq) |

| 2-Chloroacetyl chloride | 4.6 mL (52.5 mmol, 1.05 eq) |

| Triethylamine | 8.4 mL (60 mmol, 1.2 eq) |

| Methylamine (40% in H2O) | 11.6 mL (150 mmol, 3.0 eq) |

| Solvents | |

| Dichloromethane (DCM) | 100 mL |

| Tetrahydrofuran (THF) | 50 mL |

| Reaction Conditions | |

| Step 1 Temperature | 0 °C to Room Temperature |

| Step 1 Time | 2 - 4 hours |

| Step 2 Temperature | 0 °C to Room Temperature |

| Step 2 Time | 12 - 16 hours |

| Results | |

| Product | This compound |

| Theoretical Yield | 8.96 g |

| Actual Yield | 6.72 g |

| Yield (%) | 75% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to light brown solid |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

Table 1: Summary of quantitative data for the synthesis of this compound.

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Data

1H NMR (400 MHz, CDCl3): δ 7.15-7.05 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 6.50 (br s, 1H, NH-Me), 3.80 (br s, 2H, NH2), 3.65 (s, 2H, CH2), 2.85 (d, J=4.8 Hz, 3H, N-CH3).

13C NMR (100 MHz, CDCl3): δ 170.5, 143.0, 128.5, 127.8, 120.0, 118.5, 116.0, 45.0, 26.5.

Mass Spectrometry (ESI+): m/z 165.1 [M+H]+.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

2-Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Methylamine is a flammable and corrosive gas/liquid. Handle with care.

This detailed protocol provides a reliable method for the synthesis of this compound, a valuable building block for research and development in the pharmaceutical industry.

Application Note and Protocol: Purification of 2-(2-aminophenyl)-N-methylacetamide by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-(2-aminophenyl)-N-methylacetamide using column chromatography. The methodology is based on established principles for the separation of aromatic amines and is designed to yield a high-purity product suitable for further research and development.

Introduction

This compound is an organic compound of interest in medicinal chemistry and drug development. Synthesis of this molecule can result in a mixture containing residual starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for the purification of such mixtures, separating components based on their differential adsorption to a stationary phase.[1][2] This protocol outlines a robust method for the purification of the target compound using silica gel chromatography.

Physicochemical Properties and Purification Strategy